Distinct Potency Profile Across Key Angiogenic and Oncogenic Kinases
(Z)-SU14813 exhibits a unique and potent biochemical inhibition profile across its primary targets VEGFR1, VEGFR2, PDGFRβ, and KIT, with IC50 values of 2 nM, 50 nM, 4 nM, and 15 nM, respectively [1]. This 25-fold difference in potency between VEGFR1 and VEGFR2 distinguishes it from other VEGFR inhibitors. For instance, sunitinib demonstrates a more balanced profile (VEGFR2 IC50 ~9 nM, VEGFR1 IC50 ~10 nM), while axitinib is a far more potent pan-VEGFR inhibitor (VEGFR2 IC50 ~0.2 nM, VEGFR1 IC50 ~0.1 nM) . The specific potency 'fingerprint' of (Z)-SU14813 dictates its unique biological signature and is not interchangeable with these comparators.
| Evidence Dimension | Biochemical Inhibition (IC50) of Key RTKs |
|---|---|
| Target Compound Data | VEGFR1: 2 nM; VEGFR2: 50 nM; PDGFRβ: 4 nM; KIT: 15 nM [1] |
| Comparator Or Baseline | Sunitinib: VEGFR2 ~9 nM, VEGFR1 ~10 nM ; Axitinib: VEGFR2 ~0.2 nM, VEGFR1 ~0.1 nM |
| Quantified Difference | (Z)-SU14813 is ~25-fold more potent for VEGFR1 than VEGFR2. Sunitinib shows a ~1.1-fold difference, and axitinib shows a ~2-fold difference. |
| Conditions | Biochemical kinase inhibition assays [1] |
Why This Matters
This unique selectivity pattern makes (Z)-SU14813 the preferred tool for dissecting VEGFR1-dependent versus VEGFR2-dependent signaling in complex biological systems.
- [1] Patyna S, Laird AD, Mendel DB, O'farrell AM, Liang C, Guan H, Vojkovsky T, Vasile S, Wang X, Chen J, Grazzini M, Yang CY, Haznedar JO, Sukbuntherng J, Zhong WZ, Cherrington JM, Hu-Lowe D. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity. Mol Cancer Ther. 2006 Jul;5(7):1774-82. View Source
